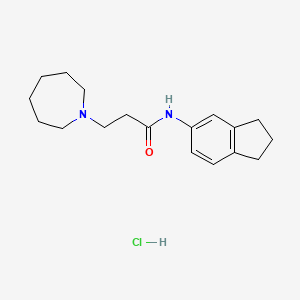
3-(1-azepanyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide hydrochloride
Vue d'ensemble
Description
3-(1-azepanyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide hydrochloride is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as ADP or ADP-Pro and is used in various research studies to investigate its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
ADP acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. By inhibiting PARP, ADP can induce cell death in cancer cells and reduce inflammation in various diseases.
Biochemical and Physiological Effects:
ADP has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth in animal models. It also has anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines and chemokines. Additionally, ADP has been shown to protect against oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
ADP is a useful tool for investigating the role of PARP in various diseases and for studying the effects of PARP inhibition. However, it is important to note that ADP may have off-target effects and should be used with caution in experimental studies.
Orientations Futures
Further research is needed to fully understand the potential therapeutic applications of ADP. Studies investigating the effects of ADP in combination with other drugs or therapies may provide valuable insights into its efficacy. Additionally, the development of more selective PARP inhibitors may improve the specificity and safety of PARP inhibition as a therapeutic strategy.
Applications De Recherche Scientifique
ADP has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties.
Propriétés
IUPAC Name |
3-(azepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O.ClH/c21-18(10-13-20-11-3-1-2-4-12-20)19-17-9-8-15-6-5-7-16(15)14-17;/h8-9,14H,1-7,10-13H2,(H,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUGXFUCZPKQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3945647.png)
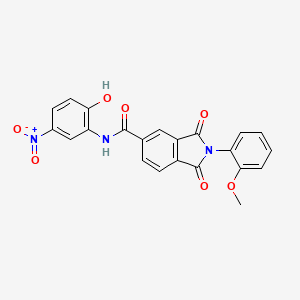
![ethyl 3-(2,4-difluorobenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinecarboxylate](/img/structure/B3945667.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3945674.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3945677.png)
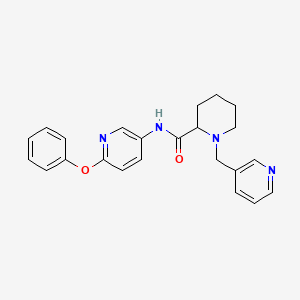

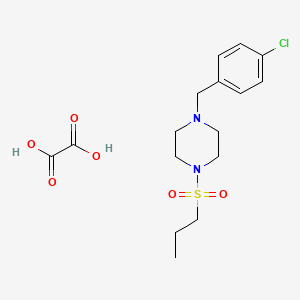
![N-{3-[(4-nitrophenyl)(phenylacetyl)amino]propyl}-2-furamide](/img/structure/B3945712.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3945723.png)
![1-(4-bromobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3945732.png)
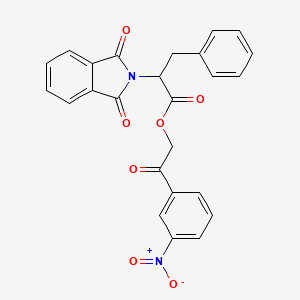
![N-[2-(benzoylamino)benzoyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phenylalaninamide](/img/structure/B3945744.png)